molecular formula C13H17N3OS B5147478 1-[(3-Methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea

1-[(3-Methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea

Cat. No.: B5147478
M. Wt: 263.36 g/mol
InChI Key: HAJHYOKBZIIJSA-UHFFFAOYSA-N
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Description

1-[(3-Methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Properties

IUPAC Name

1-[(3-methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9(2)8-14-13(18)16-15-12(17)11-6-4-5-10(3)7-11/h4-7H,1,8H2,2-3H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJHYOKBZIIJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=S)NCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea typically involves the reaction of 3-methylbenzoyl chloride with 3-(2-methylprop-2-enyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its antitumor and antiviral properties.

    Industry: Utilized in the development of chemosensors and as a precursor for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1-[(3-Methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its thiourea moiety allows it to interact with biological macromolecules, disrupting their normal function and leading to antimicrobial or antitumor effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylprop-2-enyl)-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea
  • N-(2-(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)hydrazine-1-carbonothioyl)benzamide

Uniqueness

1-[(3-Methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea is unique due to its specific substitution pattern on the thiourea moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an enzyme inhibitor make it a valuable compound for various applications.

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